molecular formula C17H20N4O2S B2619230 2-{1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}-1,3-benzoxazole CAS No. 2415540-75-7

2-{1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}-1,3-benzoxazole

Cat. No.: B2619230
CAS No.: 2415540-75-7
M. Wt: 344.43
InChI Key: WZDUQGISPAQXLJ-UHFFFAOYSA-N
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Description

The molecule “2-[1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl]-1,3-benzoxazole” is a complex organic compound. It contains several functional groups and rings including a piperidine ring, a thiadiazole ring, and a benzoxazole ring. The methoxyethyl group attached to the thiadiazole ring suggests that the molecule might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would contain a benzoxazole ring attached to a piperidine ring, which is further attached to a thiadiazole ring. The thiadiazole ring would have a methoxyethyl group attached to it .


Chemical Reactions Analysis

The reactivity of this molecule would depend on the specific conditions and reagents used. The presence of various heterocycles in the molecule could potentially allow for a variety of chemical transformations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and the presence of any charged groups would all influence its properties .

Properties

IUPAC Name

2-[1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-22-10-8-15-19-17(24-20-15)21-9-4-5-12(11-21)16-18-13-6-2-3-7-14(13)23-16/h2-3,6-7,12H,4-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDUQGISPAQXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NSC(=N1)N2CCCC(C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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